![molecular formula C25H23N3O4S B3003409 N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-54-3](/img/structure/B3003409.png)

N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a complex organic molecule that can be presumed to have multiple functional groups and structural features based on its name. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide group and the attachment of the dimethoxybenzyl and phenoxy substituents. The papers provided do not detail the synthesis of the exact compound but do describe related structures. For instance, the synthesis of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide involves the formation of an acetamide group and the attachment of a pyridyl ring . This suggests that similar synthetic strategies could be employed for the target compound, with careful consideration of the reactivity of the thienyl and pyrimidinyl groups.

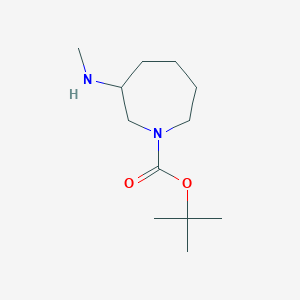

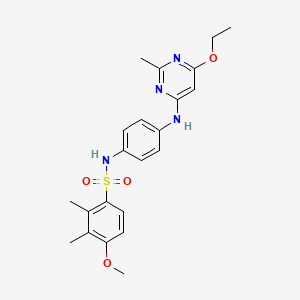

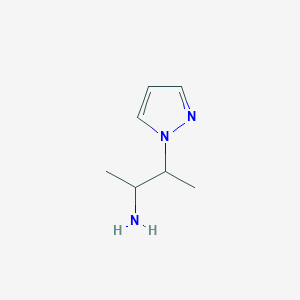

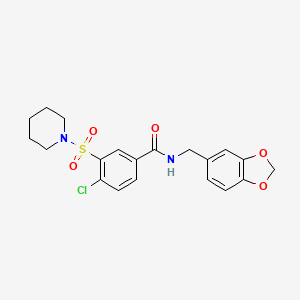

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by the presence of an acetamide group, as well as dimethoxybenzyl and phenoxy substituents. The structure of a related compound, N-[(4-chlorophenyl)di(methoxy)methyl]acetamide, is characterized by an sp3-hybridized carbon atom connected to the nitrogen atom of the acetamide group . This information can be used to infer that the target compound may also exhibit a similar sp3 hybridization at a central carbon atom, contributing to its three-dimensional conformation.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would likely result in a compound with significant aromatic character and potential hydrogen bonding capabilities. The exact melting point, boiling point, solubility, and other physical properties would require empirical data, which is not provided in the papers. The related structures in the papers suggest that the compound may exhibit planarity and potential for intramolecular hydrogen bonding, which could affect its physical properties .

Scientific Research Applications

Chemical Synthesis and Modification

- Versatile Reagents in Synthesis : Compounds related to N-(3,4-dimethoxybenzyl)acetamide, such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, are versatile in chemical synthesis. They act as equivalents of N-acetamide nucleophiles and can transform into N-alkylacetamides or protected amines, useful in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

Biomedical Research

Imaging in Alzheimer's Disease : A derivative of N-(3,4-dimethoxybenzyl)acetamide, N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), has been used for PET imaging of translocator protein (TSPO) in a mouse model of Alzheimer's Disease. This application highlights its potential in visualizing microglial activation and the progression of Alzheimer's Disease (James et al., 2015).

Peripheral Benzodiazepine Receptor Imaging : Compounds like N-(5-Fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide have been developed for peripheral-type benzodiazepine receptor imaging. This is significant for studying brain conditions and is indicative of the compound's utility in neuropharmacological research (Zhang et al., 2007).

Neuropharmacological Applications : N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide and similar compounds have been studied for their selective agonistic properties on peripheral benzodiazepine receptors, showing potential in treating anxiety in animal models (Okuyama et al., 1999).

Future Directions

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-30-21-10-5-17(14-22(21)31-2)15-27-24(29)16-32-19-8-6-18(7-9-19)25-26-12-11-20(28-25)23-4-3-13-33-23/h3-14H,15-16H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSJLOOPPCAOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B3003328.png)

![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)

![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)